Cas no 2138284-40-7 (Sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate)
Sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate Chemical and Physical Properties
Names and Identifiers
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- sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate
- 2138284-40-7
- EN300-723985
- Sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate
-
- Inchi: 1S/C4H4BrNO2S2.Na/c5-4-3(1-10(7)8)6-2-9-4;/h2H,1H2,(H,7,8);/q;+1/p-1
- InChI Key: TXHQXPTZDHDZGR-UHFFFAOYSA-M
- SMILES: BrC1=C(CS(=O)[O-])N=CS1.[Na+]
Computed Properties
- Exact Mass: 262.86863g/mol
- Monoisotopic Mass: 262.86863g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 150
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101Ų
Sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-723985-1.0g |
sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate |
2138284-40-7 | 1g |
$0.0 | 2023-06-06 |
Sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on Sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate
Comprehensive Overview of Sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate (CAS 2138284-40-7): Properties, Applications and Research Insights
In the evolving landscape of heterocyclic chemistry, Sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate (CAS 2138284-40-7) has emerged as a compound of significant interest for pharmaceutical and materials science applications. This thiazole derivative combines the unique electronic properties of the bromothiazole moiety with the versatile reactivity of a methanesulfinate group, making it particularly valuable in modern synthetic chemistry.
The molecular structure of Sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate features a 5-bromothiazole core, which contributes to its distinctive chemical behavior. The bromo substituent at the 5-position enhances the compound's potential as a building block for cross-coupling reactions, while the methanesulfinate group offers opportunities for further functionalization. Current research trends show growing interest in such sulfur-containing heterocycles due to their prevalence in bioactive molecules and functional materials.
From a synthetic chemistry perspective, Sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate serves as a valuable intermediate in the preparation of more complex thiazole derivatives. Its applications span multiple domains, including: development of small molecule pharmaceuticals, design of organic electronic materials, and creation of specialty chemicals for advanced applications. Recent publications highlight its utility in palladium-catalyzed coupling reactions, where the bromo group acts as an excellent leaving group for various transformations.
The physicochemical properties of Sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate make it particularly suitable for solution-phase chemistry. Its sodium salt form ensures good solubility in polar solvents, facilitating its use in various synthetic protocols. Researchers frequently inquire about optimal storage conditions for this compound, which should be kept in a cool, dry environment protected from light to maintain stability.
In pharmaceutical research, the 5-bromothiazole scaffold present in Sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate has attracted attention for its potential in drug discovery. Many approved drugs containing thiazole rings demonstrate the importance of this heterocycle in medicinal chemistry. The compound's methanesulfinate group offers additional possibilities for structural modification, making it a versatile intermediate in the synthesis of potential therapeutic agents.
Material scientists have explored Sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate for applications in organic electronics. The electron-withdrawing nature of the bromothiazole unit, combined with the sulfinate functionality, makes it interesting for designing novel conjugated systems and charge transport materials. These properties align with current industry demands for more efficient organic semiconductors and light-emitting materials.
Quality control of Sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate typically involves analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Purity specifications are crucial for research applications, with most commercial suppliers offering the compound at ≥95% purity. Researchers often search for detailed spectroscopic data and characterization protocols for this material, underscoring the need for comprehensive technical documentation.
The commercial availability of Sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate has increased in recent years, reflecting growing demand from both academic and industrial researchers. Current market trends show particular interest from contract research organizations and pharmaceutical companies engaged in small molecule drug development. Suppliers typically offer the compound in gram to kilogram quantities, with custom synthesis options available for larger-scale requirements.
Safety considerations for handling Sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate follow standard laboratory practices for organic compounds. While not classified as highly hazardous, appropriate personal protective equipment including gloves and eye protection is recommended. Researchers frequently inquire about proper waste disposal methods for this and similar organosulfur compounds, which should follow institutional guidelines for chemical waste management.
Future research directions for Sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate may explore its potential in emerging areas such as click chemistry applications or as a precursor for metal-organic frameworks (MOFs). The compound's dual functionality makes it attractive for designing more complex molecular architectures. Recent advances in catalytic transformations of heterocyclic compounds suggest additional synthetic applications may be discovered for this versatile intermediate.
For researchers working with Sodium (5-bromo-1,3-thiazol-4-yl)methanesulfinate, access to reliable synthetic protocols and characterization data remains essential. The scientific community continues to develop new methodologies employing this compound, as evidenced by its increasing appearance in patent literature and peer-reviewed publications. Its combination of stability and reactivity positions it as a valuable tool for synthetic chemists exploring new molecular architectures and functional materials.
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